molecular formula C9H13N3OS B274897 2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B274897
M. Wt: 211.29 g/mol
InChI Key: FEPSQTDIFKWZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring and a thiazole ring, connected via an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of pyrrolidine with thiazole-2-carboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-YL)-N-(1,3-thiazol-2-YL)ethanamide: Similar structure but with an ethanamide linkage.

    2-(Pyrrolidin-1-YL)-N-(1,3-thiazol-2-YL)propionamide: Similar structure but with a propionamide linkage.

Uniqueness

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C9H13N3OS/c13-8(7-12-4-1-2-5-12)11-9-10-3-6-14-9/h3,6H,1-2,4-5,7H2,(H,10,11,13)

InChI Key

FEPSQTDIFKWZCG-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)NC2=NC=CS2

Canonical SMILES

C1CCN(C1)CC(=O)NC2=NC=CS2

Origin of Product

United States

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